3-Chloro-1-cyclopropylisoquinoline
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Overview
Description
3-Chloro-1-cyclopropylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom and a cyclopropyl group in the structure of this compound makes it a unique compound with distinct chemical properties.
Preparation Methods
The synthesis of 3-Chloro-1-cyclopropylisoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives . Another method involves the use of Grignard reagents, which can react with various halogenated isoquinolines to form the desired product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
3-Chloro-1-cyclopropylisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which can be useful intermediates in further chemical synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinoline derivatives, which may have different chemical and biological properties.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-1-cyclopropylisoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-cyclopropylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, similar compounds in the isoquinoline family are known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This interaction can lead to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
3-Chloro-1-cyclopropylisoquinoline can be compared with other similar compounds, such as:
3-Chloropropan-1-ol: This compound has a similar chlorine substitution but lacks the isoquinoline structure, making it less complex and with different reactivity.
Quinolines and Isoquinolines: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoroquinolones: These are a class of antibiotics that also target DNA gyrase and topoisomerase IV, but they contain fluorine atoms instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H10ClN |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-chloro-1-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H10ClN/c13-11-7-9-3-1-2-4-10(9)12(14-11)8-5-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
ZJNIIEXNBADMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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